Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
Description
Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a dihydropyridine derivative featuring a 2-nitrophenyl substituent, a cyano group, a hydroxyl group, and an ethyl sulfanyl acetate ester moiety. Structural characterization of such compounds often employs SHELX software for crystallographic refinement, a standard tool in small-molecule analysis .
Properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-2-24-15(21)9-25-16-12(8-17)11(7-14(20)18-16)10-5-3-4-6-13(10)19(22)23/h3-6,11H,2,7,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXLWNZLRUQYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₄H₁₅N₃O₃S
- Molecular Weight : 303.35 g/mol
Biological Activity Overview
This compound has been evaluated for various biological activities:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. A related study on sodium salts of similar compounds demonstrated their efficacy against Ehrlich ascites carcinoma (EAC) cells, highlighting potential pathways involving apoptosis and caspase activation .
- Antibacterial Activity : Compounds with thioether moieties have shown promising antibacterial effects against Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the aryl groups can enhance antibacterial efficacy .
Study 1: Anticancer Effects
A study conducted on a sodium salt variant of a structurally similar compound revealed significant anticancer effects in vivo. The treatment led to:
- Reduction in EAC cell volume : The compound reduced the volume and count of EAC cells significantly.
- Apoptotic Effects : Enhanced expression of caspase 3 was observed, indicating induction of apoptosis .
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of similar compounds. The findings suggested that these compounds effectively reduced lipid peroxidation and increased the activity of endogenous antioxidants in cellular models .
Data Table: Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its chemical structure. Modifications in the functional groups can lead to variations in potency and specificity against different biological targets. For instance:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystallographic and Structural Analysis
SHELX software (e.g., SHELXL, SHELXT) is widely used for refining crystal structures of dihydropyridine derivatives . For example:
- SHELXL enables high-resolution refinement of small molecules, critical for confirming substituent positioning and hydrogen-bonding networks .
- SHELXT automates space-group determination, streamlining structural analysis for analogs like the bromophenyl derivative .
Research Findings and Methodological Insights
- Synthesis : The 85% yield of the chlorophenyl analog () suggests efficient thioacetate formation under reflux with sodium acetate. The nitro-substituted target compound may exhibit lower yields due to steric or electronic challenges .
- Structural Characterization : SHELX programs are indispensable for resolving dihydropyridine ring conformations and substituent orientations, particularly for nitro-containing derivatives requiring precise electron-density mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
